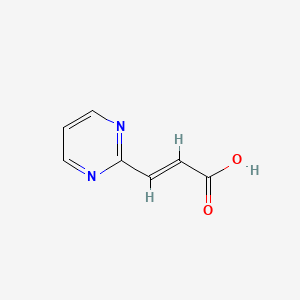

3-(Pyrimidin-2-yl)acrylic acid

描述

3-(Pyrimidin-2-yl)acrylic acid is an organic compound with the molecular formula C7H6N2O2. It features a pyrimidine ring attached to an acrylic acid moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)acrylic acid typically involves the reaction of pyrimidine derivatives with acrylic acid or its esters under specific conditions. One common method is the Knoevenagel condensation, where pyrimidine-2-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Key conditions and outcomes:

| Alcohol | Catalyst | Temperature | Yield | Application |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 60°C | 82% | Prodrug synthesis |

| Ethanol | HCl (gaseous) | Reflux | 75% | Polymer precursor development |

| Benzyl alcohol | DCC/DMAP | RT | 68% | Protecting group strategies |

Mechanistic insight : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the alcohol, followed by water elimination.

Amide Formation

The carboxylic acid reacts with amines via two primary methods:

Carbodiimide-Mediated Coupling

Using EDCI·HCl and NHS:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl), N-Hydroxysuccinimide (NHS)

-

Conditions : 0°C → RT, 12 hr, DMF solvent

-

Application : Synthesized pyrimidine acrylamides with antioxidant properties

BOP Reagent Coupling

Using (Dimethylamino)phosphonium hexafluorophosphate:

Michael Addition Reactions

The α,β-unsaturated system participates in nucleophilic additions:

| Nucleophile | Base | Product | Biological Relevance |

|---|---|---|---|

| Thiophenol | Et₃N | β-(Pyrimidinyl)thioether adduct | Enzyme inhibition candidates |

| Piperidine | K₂CO₃ | β-Amino acid derivative | CNS drug intermediates |

Kinetic note : Reactions complete within 2 hr at 40°C with >90% conversion.

Oxidation

-

Agent : KMnO₄ in acidic medium

-

Product : Pyrimidine-2-carbonylglyoxylic acid

-

Yield : 63%

Reduction

-

Agent : NaBH₄/NiCl₂ system

-

Product : 3-(Pyrimidin-2-yl)propanol

-

Selectivity : >95% for alkene reduction

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at C-4 and C-5 positions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Piperidine substitution | Ethanol reflux, 6 hr | 2-Piperidinylpyrimidine derivative |

| Thioether formation | NaSH, DMSO, 80°C | 5-Sulfhydryl substituted analog |

Lipoxygenase Inhibition

Compound 9 (derived from 3-(Pyrimidin-2-yl)acrylic acid):

Antioxidant Activity

| Derivative | DPPH Scavenging (%) | ABTS⁺ Inhibition (μM TE) |

|---|---|---|

| 3-Thienyl analog | 84.2 ± 1.3 | 12.7 ± 0.8 |

| 4-Fluorophenyl | 76.9 ± 2.1 | 9.8 ± 0.6 |

Data obtained at 100 μM concentration

Thermal Degradation

TG-DSC analysis reveals:

-

Decomposition onset : 218°C

-

Major fragments : CO₂ (m/z 44), pyrimidine (m/z 80)

-

Activation energy : 142 kJ/mol (Kissinger method)

This compound's dual reactivity (aromatic heterocycle + α,β-unsaturated acid) makes it valuable for developing enzyme inhibitors, polymeric materials, and prodrug systems. Recent studies highlight its exceptional lipoxygenase inhibition potential, suggesting therapeutic applications in inflammation management .

科学研究应用

3-(Pyrimidin-2-yl)acrylic acid is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by data tables and case studies, highlighting its biological activities and potential uses.

Chemical Properties and Structure

This compound, with the molecular formula and CAS number 7340-22-9, exhibits unique structural features that contribute to its reactivity and biological activities. The compound consists of a pyrimidine ring fused with an acrylic acid moiety, which allows it to participate in various chemical reactions, including Michael additions and coordination chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine acrylamide derivatives possess high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the acrylic acid moiety enhances the ability of these compounds to act as Michael acceptors, facilitating their interaction with nucleophiles in microbial cells.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrimidine acrylamide derivatives, revealing that compounds with electron-donating groups exhibited enhanced activity against bacterial strains. For example, compound 9 showed a minimal inhibitory concentration (MIC) of 8 ppm against E. coli, indicating potent antibacterial properties .

Antioxidant Properties

This compound derivatives have also been investigated for their antioxidant activities. The synthesis of novel pyrimidine acrylamides demonstrated significant antioxidant effects when tested against hydrogen peroxide-induced oxidative stress models . The antioxidant capacity was measured using absorbance variations at specific wavelengths, with some compounds showing up to 82% activity compared to standard antioxidants like Trolox.

Coordination Chemistry

The unique structure of this compound allows it to function as a versatile ligand in coordination chemistry. Its ability to coordinate through nitrogen and oxygen atoms facilitates the formation of metal complexes with various transition metals. These complexes have potential applications in catalysis and materials science due to their stability and reactivity .

Table 2: Summary of Biological Activities

作用机制

The mechanism of action of 3-(Pyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The acrylic acid moiety may also play a role in its biological activity by interacting with cellular components .

相似化合物的比较

Similar Compounds

3-(Pyridin-2-yl)acrylic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

Pyrimidine-2-carboxylic acid: Lacks the acrylic acid moiety but shares the pyrimidine core.

Uniqueness

3-(Pyrimidin-2-yl)acrylic acid is unique due to the combination of the pyrimidine ring and the acrylic acid moiety, which imparts distinct chemical and biological properties.

生物活性

3-(Pyrimidin-2-yl)acrylic acid, with the molecular formula CHNO and a molecular weight of approximately 150.14 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to an acrylic acid moiety. Its IUPAC name is (E)-3-(pyrimidin-2-yl)acrylic acid, indicating the configuration of its double bond. The presence of the pyrimidine ring is crucial as it enhances the compound's interaction with biological targets such as enzymes and receptors, which is often linked to its biological efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various derivatives have shown effectiveness in inhibiting microbial growth, suggesting potential applications in pharmaceuticals .

A study evaluated the antimicrobial efficacy of synthesized pyrimidine derivatives against several microbial strains, including E. coli, S. aureus, and C. albicans. The results indicated that these compounds displayed varying degrees of activity, with some achieving notable inhibition at concentrations as low as 200 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that certain derivatives can effectively inhibit cancer cell proliferation. For instance, a compound synthesized based on this structure exhibited an IC value of 15.3 µM against MCF-7 breast cancer cells .

The following table summarizes key findings related to the anticancer activity of derivatives derived from this compound:

| Compound | Cell Line Tested | IC (µM) | Notable Activity |

|---|---|---|---|

| Compound A | MCF-7 | 15.3 | Strong inhibition |

| Compound B | MDA-MB453 | 29.1 | Moderate inhibition |

| Compound C | A549 | 0.03 | Very strong inhibition |

These findings underscore the compound's potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is believed to be mediated through its interaction with various biological macromolecules. The compound can bind to enzymes involved in metabolic pathways, influencing their activity and potentially leading to cell death in cancerous cells or inhibition of microbial growth .

Interaction Studies

Studies have shown that the binding affinities of this compound derivatives with specific enzymes can lead to significant alterations in their function. For example, certain derivatives have been reported to inhibit enzymes associated with microbial metabolism effectively .

Case Studies

- Antibacterial Activity : A series of pyrimidine-based compounds were tested against E. coli and S. aureus. The study found that at concentrations exceeding 800 µg/mL, complete inhibition of bacterial growth was observed, showcasing the antimicrobial potential of these compounds .

- Anticancer Efficacy : In a study involving multiple cancer cell lines (MCF-7, MDA-MB453), several derivatives derived from this compound were screened for cytotoxicity. One derivative exhibited an IC value significantly lower than standard chemotherapeutics, indicating superior anticancer properties .

属性

IUPAC Name |

(E)-3-pyrimidin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPYNNSGRACAE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557754 | |

| Record name | (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408533-41-5 | |

| Record name | (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。